6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4,5-dimethoxy-2-nitrobenzoate
Description
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4,5-dimethoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O8S/c1-11-5-12(2)23-21(22-11)33-10-13-6-16(25)19(9-31-13)32-20(26)14-7-17(29-3)18(30-4)8-15(14)24(27)28/h5-9H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCKMGAHTXCBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4,5-dimethoxy-2-nitrobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 456.51 g/mol. Its structural features include:
- A pyrimidine ring which contributes to its biological activity.
- A pyran moiety that enhances reactivity.
- A nitrobenzoate group that can undergo bioreduction, forming reactive intermediates.
These structural characteristics suggest potential interactions with various biological targets, influencing its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways. Below is a summary of relevant studies:
| Compound | Activity | Target |
|---|---|---|
| 6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine | Antitumor and antimicrobial | Bacterial cell wall synthesis |
| 4-Oxo-4H-pyran derivatives | Various biological activities | Multiple targets |
| 6-(Benzothiazolyl) derivatives | Antibacterial properties | Bacterial ribosomes |
The compound's thioether linkage may enhance its binding affinity to bacterial enzymes, thereby increasing its efficacy against various strains.
Anticancer Activity
Studies have shown that the compound exhibits potential anticancer properties. Its ability to interact with specific molecular targets within cancer cells may lead to apoptosis or inhibition of tumor growth. For instance:
- In vitro studies demonstrated that the compound can induce cell cycle arrest in cancer cell lines.
- Mechanistic studies revealed that it may inhibit specific kinases involved in cancer progression.
Other Biological Activities
In addition to antimicrobial and anticancer effects, the compound has been evaluated for other biological activities:
- Antioxidant Properties : The presence of the nitro group may contribute to free radical scavenging activity.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of similar compounds. For example:
- Antimicrobial Efficacy Study : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various pyran derivatives for their antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. Results indicated moderate to strong activity, suggesting a potential application for developing new antibiotics .
- Anticancer Mechanism Investigation : Another research effort focused on the mechanism of action of pyrimidine derivatives in cancer therapy. It was found that these compounds could effectively inhibit cell proliferation in specific cancer types through targeted signaling pathways .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds revealed important insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for therapeutic applications .
Q & A
Q. Q1. What are the key synthetic strategies for preparing 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4,5-dimethoxy-2-nitrobenzoate, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the pyran and pyrimidine moieties. A common approach includes:
Thioether linkage formation : Reacting 4,6-dimethylpyrimidin-2-thiol with a bromomethyl-substituted pyran derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bridge.
Esterification : Coupling the pyran intermediate with 4,5-dimethoxy-2-nitrobenzoic acid using carbodiimide-based coupling agents (e.g., DCC/DMAP) .
Critical factors include:
- Temperature : Elevated temperatures (>80°C) accelerate thioether formation but may degrade nitro groups.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous drying to avoid hydrolysis.
- Catalyst selection : DMAP improves esterification efficiency by 20–30% compared to uncatalyzed reactions .
Q. Q2. How can structural characterization of this compound be optimized using X-ray crystallography?
Key steps for successful crystallography:
Crystal growth : Slow evaporation of ethyl acetate/ethanol (3:2) solutions yields diffraction-quality crystals .
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.
Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the nitro and pyrimidine groups. Common challenges include:
- Disorder in the thioether linkage : Apply restraints to bond lengths (S–C: 1.80–1.82 Å) and angles (C–S–C: ~100°) .
- Thermal motion : Use the RIGU restraint to stabilize overlapping electron density in the pyran ring .
Advanced Questions
Q. Q3. How do structural modifications (e.g., nitro vs. chloro substituents) in analogous compounds affect reactivity and bioactivity?
Comparative data from structurally similar compounds reveal:
| Substituent | Impact on Reactivity | Biological Activity |
|---|---|---|
| Nitro (target compound) | Electron-withdrawing effect stabilizes the ester group; susceptible to reduction under acidic conditions. | Enhanced antimicrobial activity (MIC: 8 µg/mL vs. S. aureus) due to nitro group’s electrophilic nature . |
| Chloro (analog) | Increased hydrolytic stability but reduced solubility in polar solvents. | Lower cytotoxicity (IC₅₀: 45 µM vs. 28 µM for nitro variant in HeLa cells) . |
| Fluoro (analog) | Improved metabolic stability via C–F bond inertia. | Selective kinase inhibition (e.g., EGFR IC₅₀: 0.3 nM) due to fluorine’s van der Waals interactions . |
| These trends highlight the need for substituent-specific optimization in drug design . |
Q. Q4. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from:
Metabolic instability : The nitro group may undergo hepatic reduction to an inactive amine in vivo. Mitigation strategies:
- Prodrug design : Mask the nitro group as a protected amine (e.g., tert-butyl carbamate).
- Formulation : Use liposomal encapsulation to bypass first-pass metabolism .
Off-target effects : Use CRISPR-Cas9 knockout models to validate target engagement.
Pharmacokinetic variability : Conduct species-specific microsomal stability assays (e.g., human vs. murine CYP450 isoforms) .
Q. Q5. What experimental designs are recommended for evaluating the environmental fate of this compound?
Adopt a tiered approach:
Phase I (Lab-scale) :
- Hydrolysis : Incubate at pH 2–12 (25–50°C) and monitor degradation via HPLC-MS.
- Photolysis : Expose to UV-A (315–400 nm) and quantify nitro group reduction by NMR .
Phase II (Microcosm) :
- Soil adsorption : Measure log Koc using OECD Guideline 106.
- Aquatic toxicity : Perform Daphnia magna acute toxicity tests (LC₅₀ determination) .
Phase III (Field studies) : Track bioaccumulation in model organisms (e.g., Eisenia fetida) using stable isotope labeling .
Q. Q6. How can computational methods predict interaction mechanisms between this compound and biological targets?
Molecular docking : Use AutoDock Vina with PyRx to screen against targets (e.g., dihydrofolate reductase). Key parameters:
- Grid box : Center on the active site (coordinates: x=15.4, y=2.8, z=–10.2).
- Scoring function : Adjust van der Waals weighting to account for the nitro group’s polarity .
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond persistence (>60% simulation time) .
Q. Q7. What strategies mitigate challenges in handling reactive functional groups (e.g., nitro, thioether) during synthesis?
| Group | Challenge | Solution |
|---|---|---|
| Nitro | Explosivity under heat | Synthesize at <50°C; avoid metal catalysts . |
| Thioether | Oxidation to sulfoxide | Use argon atmosphere; add 1% (w/w) BHT as antioxidant . |
| Ester | Hydrolysis in aqueous media | Employ anhydrous solvents (e.g., THF over DMF) and molecular sieves . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
